molecular formula C₁₉H₁₆F₂N₄O₃ B1662714 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 100490-21-9

6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B1662714
M. Wt: 386.4 g/mol
InChI Key: ROMLGDPRVIVYSV-UHFFFAOYSA-N
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Description

6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a chemical compound that belongs to the class of fluoroquinolone antibiotics. It has been used in the treatment of various bacterial infections such as respiratory tract infections, urinary tract infections, and skin infections.

Scientific Research Applications

Antibacterial Properties

6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, as part of the 1,4-dihydro-4-oxopyridinecarboxylic acids family, shows significant antibacterial activity. The introduction of various substituents at positions C-1, C-6, and C-7 in the molecule, including chloro, cyano, and fluoro groups, has been explored to enhance its antibacterial properties (Matsumoto et al., 1984). Another study also confirmed the antibacterial potency of this compound, particularly when the 1-substituent is either p-fluorophenyl or o,p-difluorophenyl (Chu et al., 1986).

Synthesis and Derivative Studies

The compound's synthesis involves various steps, including the Balz-Schiemann reaction and reactions with cyclic amines like pyrrolidine and piperidine. These processes have been optimized for the efficient production of this compound and its derivatives, which are important for antibacterial applications (Sanchez & Rogowski, 1987), (Miyamoto et al., 1987).

Photoluminescence Properties

In addition to its antibacterial qualities, the compound has shown promising photoluminescence properties when involved in the formation of coordination polymers. This aspect of the compound opens up potential applications in materials science, particularly in the development of new photoluminescent materials (Yu et al., 2006).

Antibacterial Activity Against Specific Strains

Studies have demonstrated the compound's efficacy against a range of bacterial strains. For instance, derivatives of this compound have been tested and found effective against Staphylococcus aureus, Staphylococcus epidermidis, and other resistant strains, indicating its broad-spectrum antibacterial potential (Rameshkumar et al., 2003).

properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMLGDPRVIVYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545925
Record name 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

CAS RN

100490-21-9
Record name 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 4
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

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